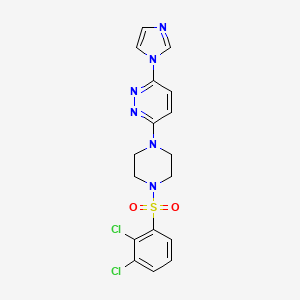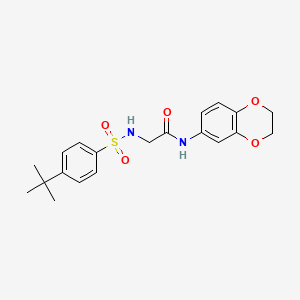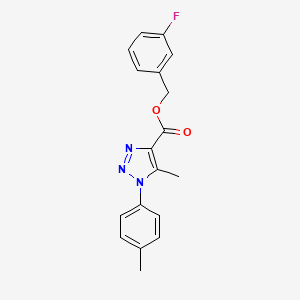
4-ベンザミド-2-メチルキノリン-6-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-benzamido-2-methylquinoline-6-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound is characterized by the presence of a benzamido group, a methyl group, and an ethyl ester group attached to the quinoline core.
科学的研究の応用
Ethyl 4-benzamido-2-methylquinoline-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Industrial Chemistry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have a wide range of biological activities . They are key molecules in living organisms, including DNA, RNA, and numerous natural products such as antibiotics, vitamins, and liposaccharides .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to a range of biological activities . These interactions can result in changes at the molecular and cellular levels .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, leading to their wide range of biological activities .
Result of Action
Quinoline derivatives are known to have a range of biological activities, indicating that they can have various effects at the molecular and cellular levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-benzamido-2-methylquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction between the quinoline derivative and benzoyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group on the quinoline core can be esterified using ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of ethyl 4-benzamido-2-methylquinoline-6-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts may be employed to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions
Ethyl 4-benzamido-2-methylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new substituents onto the quinoline core .
類似化合物との比較
Ethyl 4-benzamido-2-methylquinoline-6-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core structure.
Quinoline-2-carboxylic acid: A compound with a carboxylic acid group at the 2-position of the quinoline ring.
2-Methylquinoline: A simpler quinoline derivative with a methyl group at the 2-position.
The uniqueness of ethyl 4-benzamido-2-methylquinoline-6-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties .
特性
IUPAC Name |
ethyl 4-benzamido-2-methylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-3-25-20(24)15-9-10-17-16(12-15)18(11-13(2)21-17)22-19(23)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKWHJLQHBBMCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tricyclo[6.3.3.01,8]tetradecane-10,13-dione](/img/structure/B2413775.png)


![2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2413780.png)

![2-(1-Methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide](/img/structure/B2413782.png)
![4-(pentyloxy)-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2413783.png)
![9-Imino-10-(4-phenyl-1,3-thiazol-2-yl)-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2413785.png)
![(2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2413786.png)

![4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide](/img/structure/B2413791.png)

![(5E)-5-{[(4-methoxyphenyl)amino]methylidene}-2H,3H,4H,5H-indeno[1,2-b]thiopyran-4-one](/img/structure/B2413794.png)
